molecular formula C9H11N5O3 B094604 Sepiapterin CAS No. 17094-01-8

Sepiapterin

Cat. No. B094604
CAS RN: 17094-01-8
M. Wt: 237.22 g/mol
InChI Key: VPVOXUSPXFPWBN-VKHMYHEASA-N
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Description

Sepiapterin, also known as 2-amino-6-[(2S)-2-hydroxypropanoyl]-7,8-dihydro-1H-pteridin-4-one, is a member of the pteridine class of organic chemicals. It can be metabolized into tetrahydrobiopterin via a salvage pathway .


Synthesis Analysis

Sepiapterin reductase, a homodimer composed of two subunits, plays an important role in the biosynthesis of tetrahydrobiopterin . It is involved in the NADPH-dependent reduction of sepiapterin and 1’-oxo-2’-hydroxypropyl-tetrahydropterin, which are part of the salvage and de novo synthetic pathways of tetrahydrobiopterin .


Molecular Structure Analysis

The crystal structure of mouse sepiapterin reductase has been determined at a resolution of 1.25 Å in its ternary complex with oxaloacetate and NADP . The homodimeric structure reveals a single-domain α/β-fold with a central four-helix bundle connecting two seven-stranded parallel β-sheets .


Physical And Chemical Properties Analysis

Sepiapterin has a molecular formula of C9H11N5O3 and a molecular weight of 237.22 g/mol .

Scientific Research Applications

Treatment of Phenylketonuria (PKU)

Sepiapterin is being studied for its potential in treating Phenylketonuria (PKU), a genetic disorder that increases the levels of a substance called phenylalanine in the blood . A clinical trial named EPIPHENY is currently evaluating the long-term efficacy of Sepiapterin on preserving neurocognitive functioning in children with PKU when treatment is initiated in early childhood .

Lowering Blood Phenylalanine Levels

Sepiapterin has been shown to lower elevated blood phenylalanine levels in subjects with PKU . A Phase 2 randomized, multicenter, three-period crossover, open-label, active controlled, all-comers study demonstrated that Sepiapterin induced larger increases in circulating BH4 vs. sapropterin dihydrochloride .

Role in Diseases

The structure of Sepiapterin reductase (SPR) has been solved for various species through the analysis of crystals and nuclear magnetic resonance (NMR) studies . These studies have enabled researchers to understand the biological functions and roles of SPR in different diseases .

Submission of Sepiapterin MAA for Treatment of PKU

The Sepiapterin MAA includes the results of the phase 3 APHENITY trial in which Sepiapterin had a statistically significant and clinically meaningful reduction in blood phenylalanine levels in pediatric and adult PKU patients .

Validation of Sepiapterin European MAA

The Sepiapterin MAA includes data from the phase 3 APHENITY trial which demonstrated a mean reduction in Phe levels of 63% in the overall treated population and 69% in the subgroup of subjects with classical PKU .

Future Directions

Many compounds have been identified that target sepiapterin reductase, providing potential methods to treat various diseases . The different effects induced by the depletion of sepiapterin reductase or the inhibition of the enzyme suggest that the non-enzymatic activity of sepiapterin reductase could function in certain biological processes, providing a possible direction for future research .

Mechanism of Action

Target of Action

Sepiapterin primarily targets the enzyme phenylalanine-4-hydroxylase (PAH) . PAH is crucial for the conversion of phenylalanine to tyrosine . Sepiapterin also targets nitric oxide synthases (NOSs) and aromatic amino acid hydroxylases .

Mode of Action

Sepiapterin is a natural precursor of tetrahydrobiopterin (BH4) . BH4 acts as a cofactor for PAH, aiding in the conversion of phenylalanine to tyrosine . It also assists in the conversion of tyrosine to L-dopa by the enzyme tyrosine hydroxylase, and the conversion of tryptophan to 5-hydroxytryptophan via tryptophan hydroxylase .

Biochemical Pathways

Sepiapterin is involved in the biosynthesis of BH4 . It can be metabolized into BH4 via a salvage pathway . BH4 is essential for the breakdown of phenylalanine and a catalyst of the metabolism of phenylalanine, tyrosine, and tryptophan to precursors of the neurotransmitters dopamine and serotonin .

Pharmacokinetics

Sepiapterin, when administered orally, shows dose-related increases in plasma sepiapterin and BH4 . Maximum plasma concentrations are achieved in about 1-2 hours for sepiapterin and about 4 hours for BH4 after oral intake . The pharmacokinetics of plasma sepiapterin and BH4 are similar before and after seven days of repeat daily dosing, indicating little or no drug accumulation . Oral administration of sepiapterin results in higher concentrations of sepiapterin in fasted vs. fed subjects, but overall BH4 plasma exposure following sepiapterin intake increases by 1.7-1.8-fold in fed subjects .

Result of Action

Sepiapterin’s action results in a more pronounced increase of intracellular BH4 in target tissues such as liver, kidney, and brain . This leads to a reduction in blood phenylalanine levels, which is beneficial in the management of phenylketonuria (PKU) and other conditions associated with abnormalities involving BH4 .

Action Environment

The efficacy of sepiapterin can be influenced by environmental factors such as diet. For instance, the overall BH4 plasma exposure following sepiapterin intake increases when subjects are fed compared to when they are fasted . This suggests that the absorption and efficacy of sepiapterin can be influenced by the presence of food in the digestive system.

properties

IUPAC Name

2-amino-6-[(2S)-2-hydroxypropanoyl]-7,8-dihydro-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,15H,2H2,1H3,(H4,10,11,13,14,17)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVOXUSPXFPWBN-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937902
Record name Sepiapterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sepiapterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Sepiapterin

CAS RN

17094-01-8
Record name Sepiapterin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17094-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sepiapterin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sepiapterin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16326
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Record name Sepiapterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEPIAPTERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJQ26KO7HP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sepiapterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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